N-(4-aminophenyl)furan-2-carboxamide
CAS No.: 21838-58-4
Cat. No.: VC21302055
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21838-58-4 |
|---|---|
| Molecular Formula | C11H10N2O2 |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | N-(4-aminophenyl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C11H10N2O2/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,12H2,(H,13,14) |
| Standard InChI Key | HWMFFWCDLWDYGX-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C(=O)NC2=CC=C(C=C2)N |
| Canonical SMILES | C1=COC(=C1)C(=O)NC2=CC=C(C=C2)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
N-(4-aminophenyl)furan-2-carboxamide features a distinct molecular architecture composed of three main structural components: a furan ring, a carboxamide linkage, and a 4-aminophenyl group. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is connected at its 2-position to the carboxamide group. This carboxamide (-CONH-) serves as a bridge between the furan ring and the 4-aminophenyl group, creating a conjugated system that influences the compound's electronic properties and reactivity .
Chemical Properties
The chemical properties of N-(4-aminophenyl)furan-2-carboxamide are largely determined by its functional groups and their interactions. The furan ring, being an electron-rich aromatic heterocycle, can participate in electrophilic aromatic substitution reactions, though with different regioselectivity compared to benzene. The carboxamide group (-CONH-) can undergo hydrolysis under acidic or basic conditions, though it is generally stable under mild conditions.
The amino group (-NH₂) on the phenyl ring is a key reactive site, capable of participating in various transformations including acylation, alkylation, and condensation reactions. This primary amine functionality also contributes to the compound's basicity and its ability to form salts with acids. Additionally, the amino group can act as a nucleophile in various organic reactions, providing opportunities for further functionalization and derivatization of the molecule.
The InChI code for N-(4-aminophenyl)furan-2-carboxamide is 1S/C11H10N2O2/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,12H2,(H,13,14), which provides a standardized representation of its chemical structure . This code encodes the specific arrangement of atoms and bonds in the molecule, serving as a unique identifier for the compound in chemical databases and literature.
Synthesis and Preparation
Synthetic Routes
The synthesis of N-(4-aminophenyl)furan-2-carboxamide typically involves the reaction between furan-2-carboxylic acid and 4-aminoaniline (p-phenylenediamine). This coupling reaction results in the formation of an amide bond between the carboxylic acid of the furan ring and one of the amino groups of p-phenylenediamine. The reaction generally requires the activation of the carboxylic acid group to enhance its reactivity toward nucleophilic attack by the amino group.
One common synthetic approach involves the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with catalysts like 4-dimethylaminopyridine (DMAP). These reagents facilitate the formation of the amide bond by activating the carboxylic acid and promoting its reaction with the amine. The reaction is typically conducted in an appropriate solvent such as dichloromethane, tetrahydrofuran, or dimethylformamide, under controlled temperature conditions.
Alternative synthetic routes may involve the use of acid chlorides or anhydrides derived from furan-2-carboxylic acid, which are more reactive toward amines and can form amides under milder conditions. The specific choice of synthetic method depends on factors such as scalability, yield, purity requirements, and the availability of starting materials and reagents.
Purification Methods
After synthesis, N-(4-aminophenyl)furan-2-carboxamide typically requires purification to remove unreacted starting materials, byproducts, and other impurities. Common purification methods include recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).
Recrystallization is often the preferred method for obtaining pure crystalline samples of the compound. This involves dissolving the crude product in an appropriate solvent at elevated temperature, followed by cooling to induce crystallization of the desired compound while leaving impurities in solution. The choice of solvent or solvent mixture is critical for achieving effective purification through recrystallization.
Column chromatography, particularly using silica gel as the stationary phase, provides another effective means of purification. This technique allows for the separation of the target compound from impurities based on differences in their interactions with the stationary phase and mobile phase. The mobile phase composition is typically optimized to achieve good separation and recovery of the desired compound.
Commercial samples of N-(4-aminophenyl)furan-2-carboxamide, such as those available from chemical suppliers, typically have a purity of 95% or higher . This level of purity is generally suitable for research purposes, though higher purity may be required for specific applications such as pharmaceutical development or advanced materials research.
Classification and Related Compounds
N-(4-aminophenyl)furan-2-carboxamide belongs to several chemical classifications based on its structural features. As a carboxamide, it contains the characteristic -CONH- functional group, placing it within the broader category of amides. The presence of the furan ring classifies it as a furanic compound or furan derivative, while the aminophenyl group identifies it as an aromatic amine.
In the context of medicinal chemistry, N-(4-aminophenyl)furan-2-carboxamide can be considered a potential pharmacophore, containing structural elements that might contribute to biological activity. The carboxamide linkage, in particular, is a common feature in many drugs and bioactive compounds, as it can participate in hydrogen bonding with biological targets such as proteins and receptors.
Related compounds include other furan-2-carboxamide derivatives with different substituents on the phenyl ring, as well as structural isomers where the positions of the amino group or the point of attachment to the furan ring are varied. For example, N-{2-methoxy-4-[(phenoxyacetyl)amino]phenyl}furan-2-carboxamide represents a more complex derivative with additional functional groups and structural elements . Such related compounds may exhibit similar or different properties and activities, depending on how the structural modifications affect their physical, chemical, and biological characteristics.
Additionally, compounds containing similar structural motifs, such as 2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives, share some structural similarities with N-(4-aminophenyl)furan-2-carboxamide and may provide insights into the properties and potential applications of furan-containing heterocyclic compounds in general .
Analytical Characterization
Spectroscopic Analysis
Spectroscopic techniques play a crucial role in the characterization and identification of N-(4-aminophenyl)furan-2-carboxamide. While specific spectroscopic data for this compound is limited in the available search results, we can infer the expected spectroscopic features based on its structural components and similar compounds.
In infrared (IR) spectroscopy, N-(4-aminophenyl)furan-2-carboxamide would exhibit characteristic absorption bands associated with its functional groups. The carboxamide group typically shows strong C=O stretching vibrations around 1650-1690 cm⁻¹ and N-H stretching vibrations around 3300-3500 cm⁻¹. The primary amine (-NH₂) group of the aminophenyl moiety would contribute additional N-H stretching bands in the 3300-3500 cm⁻¹ region. The furan ring would show C-O stretching vibrations around 1200-1250 cm⁻¹, similar to what is observed in related compounds .
Nuclear magnetic resonance (NMR) spectroscopy provides valuable information about the structural arrangement of atoms in the compound. In the ¹H-NMR spectrum, the furan ring protons would appear as characteristic signals in the aromatic region, typically between 6.0 and 8.0 ppm. The aromatic protons of the phenyl ring would also appear in this region but with different coupling patterns. The N-H proton of the carboxamide group would show a singlet typically around 9-10 ppm, while the -NH₂ protons of the aminophenyl group would appear as a broad singlet around 3.5-5.0 ppm .
Mass spectrometry would provide information about the molecular weight and fragmentation pattern of N-(4-aminophenyl)furan-2-carboxamide. The molecular ion peak would appear at m/z 202, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns would include cleavage of the amide bond and fragmentation of the furan ring.
Other Analytical Methods
Beyond spectroscopic techniques, other analytical methods can provide valuable information about the purity, identity, and properties of N-(4-aminophenyl)furan-2-carboxamide. High-performance liquid chromatography (HPLC) is commonly used to assess the purity of organic compounds and can be coupled with various detection methods such as UV-visible spectroscopy or mass spectrometry for enhanced sensitivity and specificity.
X-ray crystallography, if crystal structures are available, can provide definitive information about the three-dimensional arrangement of atoms in the compound, including bond lengths, bond angles, and molecular packing in the solid state. This information is valuable for understanding the compound's physical properties and potential intermolecular interactions.
Thermal analysis techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide information about the thermal behavior of the compound, including its melting point, phase transitions, and thermal stability. These properties are relevant for understanding the compound's behavior under different temperature conditions and for developing formulation strategies for specific applications.
Elemental analysis can confirm the elemental composition of N-(4-aminophenyl)furan-2-carboxamide, providing verification of its molecular formula C₁₁H₁₀N₂O₂. The expected elemental composition would be approximately 65.34% C, 4.98% H, 13.85% N, and 15.83% O, which can be compared with experimental values to assess purity and identity.
Applications and Research Significance
Materials Science Applications
Beyond medicinal chemistry, N-(4-aminophenyl)furan-2-carboxamide has potential applications in materials science. Compounds containing furan rings and aromatic amines have been explored for various materials applications, including as building blocks for polymers, dyes, and electronic materials.
The presence of the primary amino group in N-(4-aminophenyl)furan-2-carboxamide makes it potentially useful as a monomer for the synthesis of polyamides, polyimides, or other nitrogen-containing polymers. Such polymers could exhibit interesting thermal, mechanical, or optical properties, depending on their structure and composition.
The conjugated system spanning the furan ring, carboxamide linkage, and phenyl ring may confer interesting electronic or photophysical properties, potentially making N-(4-aminophenyl)furan-2-carboxamide useful in applications such as organic electronics, photovoltaics, or sensing devices. The compound's ability to engage in hydrogen bonding and π-π interactions could also be exploited in the development of supramolecular materials or crystal engineering.
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